![molecular formula C9H11Cl2F2N3 B2833144 [1-(Difluoromethyl)benzimidazol-2-yl]methanamine;dihydrochloride CAS No. 2470438-18-5](/img/structure/B2833144.png)
[1-(Difluoromethyl)benzimidazol-2-yl]methanamine;dihydrochloride
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Overview
Description
[1-(Difluoromethyl)benzimidazol-2-yl]methanamine;dihydrochloride: This compound is characterized by the presence of a benzimidazole ring substituted with a difluoromethyl group and a methanamine moiety, making it a versatile molecule for research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Difluoromethyl)benzimidazol-2-yl]methanamine;dihydrochloride typically involves the introduction of a difluoromethyl group into the benzimidazole ring. One common method includes the use of difluoromethylation reagents in the presence of a suitable catalyst. For instance, the reaction of benzimidazole with difluoromethylating agents such as ClCF₂H in the presence of a base can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
[1-(Difluoromethyl)benzimidazol-2-yl]methanamine;dihydrochloride: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The benzimidazole ring can undergo substitution reactions, particularly at the nitrogen atoms, with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce various N-substituted benzimidazole derivatives .
Scientific Research Applications
[1-(Difluoromethyl)benzimidazol-2-yl]methanamine;dihydrochloride: has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [1-(Difluoromethyl)benzimidazol-2-yl]methanamine;dihydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The benzimidazole ring structure allows for interactions with nucleic acids and proteins, contributing to its bioactivity .
Comparison with Similar Compounds
[1-(Difluoromethyl)benzimidazol-2-yl]methanamine;dihydrochloride: can be compared with other similar compounds such as:
1-(6-Fluoro-1H-benzimidazol-2-yl)-N-methylmethanamine dihydrochloride: This compound has a fluorine atom instead of a difluoromethyl group, which may affect its chemical reactivity and biological activity.
2-[1-(Difluoromethyl)-1H-1,3-benzodiazol-2-yl]propan-1-amine dihydrochloride: Similar in structure but with a propan-1-amine moiety, which can influence its pharmacokinetic properties.
The uniqueness of This compound lies in its difluoromethyl group, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
[1-(Difluoromethyl)benzimidazol-2-yl]methanamine; dihydrochloride is a benzimidazole derivative that has garnered interest in medicinal chemistry due to its potential therapeutic applications. Benzimidazole compounds are known for their diverse biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, pharmacological effects, and relevant research findings.
- IUPAC Name : [1-(Difluoromethyl)benzimidazol-2-yl]methanamine; dihydrochloride
- CAS Number : 5805-57-2
- Molecular Formula : C10H12Cl2N3
Benzimidazole derivatives typically exert their biological effects through several mechanisms:
- Enzyme Inhibition : They often interact with enzymes by binding to active sites, which can inhibit or activate enzymatic functions. This interaction can involve hydrogen bonding and hydrophobic interactions.
- Cell Signaling Modulation : These compounds can influence cell signaling pathways, affecting processes such as cell growth, differentiation, and apoptosis.
- Antimicrobial Activity : Many benzimidazole derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
Biological Activity Overview
The biological activity of [1-(Difluoromethyl)benzimidazol-2-yl]methanamine; dihydrochloride can be summarized as follows:
Activity Type | Description |
---|---|
Antimicrobial | Exhibits broad-spectrum activity against various bacterial strains, including E. coli and S. aureus. |
Antiviral | Potential efficacy against viral infections; specific mechanisms require further investigation. |
Anticancer | Induces apoptosis in cancer cells through modulation of signaling pathways. |
Anti-inflammatory | Reduces inflammation markers in vitro and in vivo models. |
Antimicrobial Efficacy
A study evaluated the antimicrobial properties of various benzimidazole derivatives, including [1-(Difluoromethyl)benzimidazol-2-yl]methanamine; dihydrochloride. The compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics such as ciprofloxacin .
Anticancer Properties
Research on a series of benzimidazole derivatives demonstrated that compounds similar to [1-(Difluoromethyl)benzimidazol-2-yl]methanamine; dihydrochloride possess potent anticancer activity. One study reported that these compounds can induce apoptosis in various cancer cell lines by activating caspase pathways and modulating Bcl-2 family proteins .
Inhibition of Viral Replication
In vitro studies indicated that certain benzimidazole derivatives exhibit antiviral properties by inhibiting viral replication through interference with viral polymerases. While specific data on [1-(Difluoromethyl)benzimidazol-2-yl]methanamine; dihydrochloride is limited, related compounds have shown promise against RNA viruses .
Structure-Activity Relationship (SAR)
The structure of benzimidazole derivatives plays a crucial role in their biological activity. Modifications at the 1 or 2 positions of the benzimidazole ring can significantly affect their potency and selectivity for different biological targets. For instance:
- Substitution Patterns : The presence of difluoromethyl groups enhances lipophilicity and may improve membrane permeability.
- Hydrophilicity vs. Lipophilicity : Balancing these properties is essential for optimizing bioavailability and reducing toxicity.
Properties
IUPAC Name |
[1-(difluoromethyl)benzimidazol-2-yl]methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N3.2ClH/c10-9(11)14-7-4-2-1-3-6(7)13-8(14)5-12;;/h1-4,9H,5,12H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMBPCGDWLTPNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2C(F)F)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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